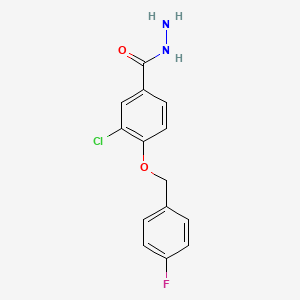![molecular formula C57H32O B13016146 2,7-Di(pyren-1-yl)spiro[fluorene-9,9'-xanthene]](/img/structure/B13016146.png)
2,7-Di(pyren-1-yl)spiro[fluorene-9,9'-xanthene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Di(pyren-1-yl)spiro[fluorene-9,9’-xanthene] is a complex organic compound known for its unique structural and electronic properties. This compound features a spiro linkage, which connects two distinct aromatic systems: pyrene and fluorene-xanthene. The spiro configuration imparts rigidity and three-dimensionality, making it a valuable component in various advanced materials and optoelectronic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Di(pyren-1-yl)spiro[fluorene-9,9’-xanthene] typically involves multi-step organic reactions. One common method is the Suzuki cross-coupling reaction, which involves the coupling of pyrene boronic acid with a spiro[fluorene-9,9’-xanthene] derivative under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques like recrystallization or chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: 2,7-Di(pyren-1-yl)spiro[fluorene-9,9’-xanthene] can undergo various chemical reactions, including:
Oxidation: The pyrene units can be oxidized to form quinones under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Bromination using bromine (Br2) in the presence of a Lewis acid like iron(III) bromide (FeBr3).
Major Products:
Oxidation: Pyrene-quinone derivatives.
Reduction: Reduced spiro compounds with altered electronic properties.
Substitution: Brominated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2,7-Di(pyren-1-yl)spiro[fluorene-9,9’-xanthene] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Investigated for use in drug delivery systems and as a component in diagnostic tools.
Mecanismo De Acción
The compound exerts its effects primarily through its electronic and structural properties. The spiro linkage provides a rigid framework that prevents π-π stacking, enhancing solubility and processability. The pyrene units contribute to strong fluorescence, making the compound useful in optoelectronic applications. The molecular targets and pathways involved include interactions with light and charge carriers in electronic devices.
Comparación Con Compuestos Similares
Spiro[fluorene-9,9’-xanthene]: A simpler analog without the pyrene units, used in similar applications but with different electronic properties.
Spiro-OMeTAD: A widely used hole transport material in perovskite solar cells, differing in its functional groups and electronic characteristics.
Uniqueness: 2,7-Di(pyren-1-yl)spiro[fluorene-9,9’-xanthene] stands out due to its combination of pyrene and spiro[fluorene-9,9’-xanthene], offering unique photophysical properties and enhanced stability. This makes it particularly valuable in applications requiring high-performance materials with specific electronic and optical characteristics.
Propiedades
Fórmula molecular |
C57H32O |
|---|---|
Peso molecular |
732.9 g/mol |
Nombre IUPAC |
2,7-di(pyren-1-yl)spiro[fluorene-9,9'-xanthene] |
InChI |
InChI=1S/C57H32O/c1-3-13-51-47(11-1)57(48-12-2-4-14-52(48)58-51)49-31-39(41-25-19-37-17-15-33-7-5-9-35-21-29-45(41)55(37)53(33)35)23-27-43(49)44-28-24-40(32-50(44)57)42-26-20-38-18-16-34-8-6-10-36-22-30-46(42)56(38)54(34)36/h1-32H |
Clave InChI |
PSDGMZDVXBWBTN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3(C4=CC=CC=C4O2)C5=C(C=CC(=C5)C6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6)C1=C3C=C(C=C1)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-bromo-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13016074.png)
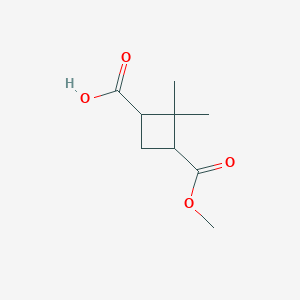
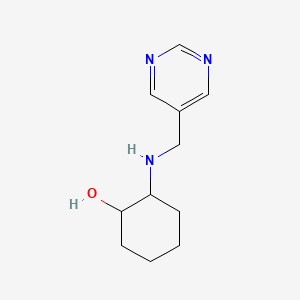
![Benzyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13016100.png)

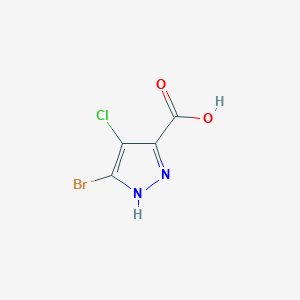
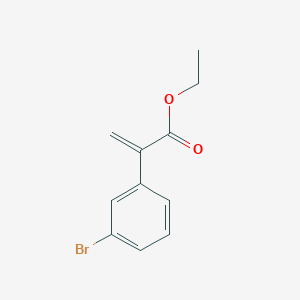

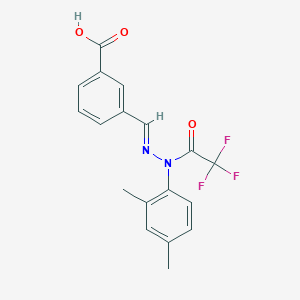


![7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13016153.png)
![7-(tert-Butyl)1-methyl7-azaspiro[3.5]nonane-1,7-dicarboxylate](/img/structure/B13016156.png)
